![molecular formula C13H8INO2 B12536419 2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
2-(Benzo[d]oxazol-2-yl)-4-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]oxazol-2-yl)-4-iodophenol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of an iodine atom at the 4-position of the phenol ring and a benzoxazole moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodophenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-iodobenzoic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the benzoxazole ring to its corresponding amine derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Coupling Products: Biaryl compounds and other coupled products.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful as a probe in imaging studies .
類似化合物との比較
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)-4-iodophenol: Contains a sulfur atom instead of oxygen in the heterocyclic ring, which can influence its chemical properties.
4-Iodo-2-phenylphenol: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-4-iodophenol is unique due to the presence of both the benzoxazole ring and the iodine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H8INO2 |
|---|---|
分子量 |
337.11 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-yl)-4-iodophenol |
InChI |
InChI=1S/C13H8INO2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChIキー |
WHFIEYFLAVYGFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


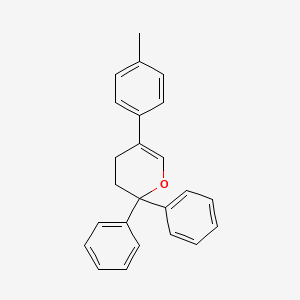
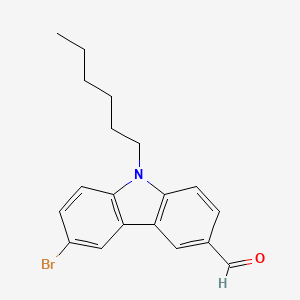
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
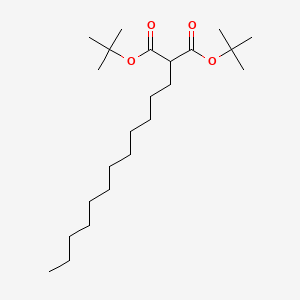
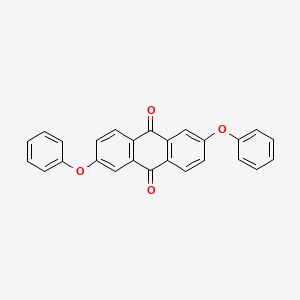
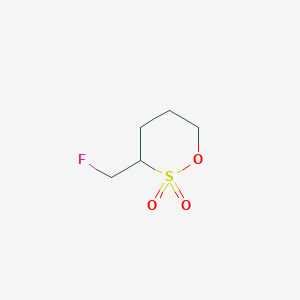
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
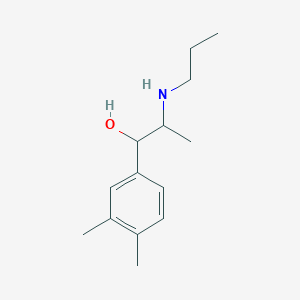
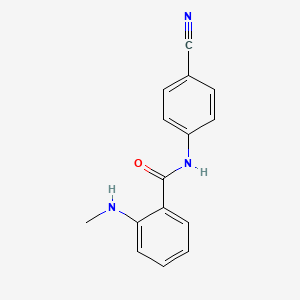
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
